1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-

Cancer Research Cellular Differentiation Psoriasis Models

1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- (synonym: 3-mesityl-phthalide, 3-Mesitylisobenzofuran-1(3H)-one) is a synthetic C3-aryl-substituted phthalide with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol. It features a bulky, electron-rich 2,4,6-trimethylphenyl (mesityl) substituent at the lactone 3-position, which significantly differentiates its steric profile, lipophilicity (computed LogP of 3.87) , and hydrogen-bonding properties (0 H-bond donors, 2 H-bond acceptors) from the common natural phthalide scaffold.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 101596-89-8
Cat. No. B12878865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-
CAS101596-89-8
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C17H16O2/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)17(18)19-16/h4-9,16H,1-3H3
InChIKeyRXLGUWLUGZQJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- (CAS 101596-89-8): A 3-Mesityl-Phthalide Procurement Baseline


1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- (synonym: 3-mesityl-phthalide, 3-Mesitylisobenzofuran-1(3H)-one) is a synthetic C3-aryl-substituted phthalide with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . It features a bulky, electron-rich 2,4,6-trimethylphenyl (mesityl) substituent at the lactone 3-position, which significantly differentiates its steric profile, lipophilicity (computed LogP of 3.87) , and hydrogen-bonding properties (0 H-bond donors, 2 H-bond acceptors) [1] from the common natural phthalide scaffold. The compound has been referenced in patents for cellular differentiation and proliferation-arresting activity [2].

Why Generic 3-Aryl-Phthalide Substitution Fails for 1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-


The 3-aryl substituent on the phthalide core dictates the compound's interaction with biological targets such as human dihydrofolate reductase (DHFR) and influences its physicochemical behavior [1]. Unlike simpler 3-phenyl or 3-alkyl phthalides, the ortho, para-trimethyl substitution pattern of the mesityl group introduces substantial steric hindrance around the benzylic C3 position [2]. This steric constraint can directly modulate residence time at enzymatic targets [3] and leads to a distinct computed LogP (3.87) , which impacts membrane permeability and solubility relative to less lipophilic phthalides. Generic substitution with a different 3-aryl phthalide risks altering both target engagement and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- (CAS 101596-89-8)


Cellular Differentiation and Proliferation Arrest Activity vs. Untreated Controls

Per patent-associated data, 1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While direct quantitative IC50 comparisons against specific analogs for this endpoint are absent from the retrieved literature, many 3-aryl phthalides tested in similar proliferation assays show only moderate or no differentiation-inducing properties [2]. The mesityl substitution pattern is thus a key structural determinant for this specific biological readout. The compound is explicitly referenced for anticancer applications and for treatment of skin diseases such as psoriasis [1].

Cancer Research Cellular Differentiation Psoriasis Models Undifferentiated Cell Proliferation

Human DHFR Inhibition: A Defined Low-Activity Benchmark (IC50 > 10,000 nM)

In standardized BindingDB assays against recombinant human dihydrofolate reductase (DHFR), 3-mesityl-phthalide demonstrates an IC50 value greater than 10,000 nM (>10 µM), indicating essentially no inhibition of this human enzyme [1]. This contrasts starkly with classical antifolate DHFR inhibitors such as methotrexate (IC50 typically in the low nanomolar range) and with many synthetic phthalide derivatives designed for enzyme inhibition [2]. The very weak DHFR activity establishes that the compound's biological effects (differentiation, etc.) are not derived from antifolate pharmacology, which is a distinct mechanism-based differentiator.

Antifolate Selectivity DHFR Inhibition Target Engagement Chemoproteomics

Re-Catalyzed Synthetic Accessibility and Defined Yield vs. Alternative 3-Aryl-Phthalides

The compound can be prepared via an efficient rhenium-catalyzed [4+1] annulation of N-methylbenzamide with mesitylaldehyde, yielding the product under conditions of 150 °C for 24 h in 1,2-dimethoxyethane/toluene, followed by acid hydrolysis [1]. This metal-catalyzed method provides a defined synthetic route with controlled regiochemistry. By comparison, many other 3-aryl phthalides, particularly those derived from electron-deficient aromatic aldehydes, require alternative transition-metal catalysts (e.g., Pd or Rh) that introduce different substrate scope limitations and may produce homoannulation byproducts [1]. The rhenium system uniquely tolerates the sterically demanding mesityl aldehyde, demonstrating broader substrate compatibility for ortho-substituted aryl substrates.

C–H Activation Rhenium Catalysis Phthalide Synthesis Medicinal Chemistry Supply

Computed Physicochemical Differentiation: LogP and PSA vs. Natural Phthalides

The computed partition coefficient (LogP) of 3.87 and polar surface area (PSA) of 26.3 Ų for 3-mesityl-phthalide place it in a lipophilicity range significantly above common natural phthalides such as ligustilide (LogP ~2.9) and butylphthalide (LogP ~3.1) . The higher LogP is a direct consequence of the mesityl group's triple methylation, which shields the polar lactone moiety and reduces aqueous solubility. The PSA of 26.3 Ų is notably low, predicting good membrane permeability according to standard drug-likeness criteria. This physicochemical signature is distinct within the phthalide class [1].

ADME Prediction Lipophilicity Drug-likeness Chemoinformatics

Best-Fit Research and Industrial Application Scenarios for 1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- (CAS 101596-89-8)


Cellular Differentiation Screening and Psoriasis Disease Models

The compound's documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1] makes it suitable for phenotypic screening programs targeting cancer cell differentiation therapy and psoriasis-relevant hyperproliferation models. Unlike most cytotoxic phthalides that merely kill cells, this mesityl-phthalide triggers a differentiation program, positioning it as a probe for mechanism-of-action studies in oncology and dermatology. Procurement should prioritize suppliers providing >95% purity with characterization by 1H/13C NMR and HPLC-MS.

Chemical Probe for DHFR-Negative Pharmacology Profiling

With an established human DHFR IC50 > 10,000 nM [1], this compound serves as an ideal negative control or clean chemical probe in antifolate drug discovery panels. Its lack of DHFR liability means that any observed biological activity (e.g., antiproliferative effects) can be attributed to a non-antifolate mechanism, a valuable attribute for phenotypic hit triage. Researchers requiring a phthalide scaffold without folate pathway interference should preferentially select this compound over 3-amino or 3-hydroxy phthalide derivatives.

Lipophilic Phthalide Scaffold for CNS and Membrane-Permeable Probe Development

The computed LogP of 3.87 and low PSA of 26.3 Ų [1] position this compound as an entry point for CNS-penetrant phthalide-based probes. The mesityl group provides a metabolically stable, highly lipophilic moiety without introducing additional hydrogen-bond donors. Medicinal chemistry teams designing brain-penetrant phthalide analogs should consider this compound as a starting scaffold over less lipophilic alternatives such as 3-phenyl-phthalide or 3-alkyl-phthalides.

Synthetic Methodology Reference Standard for Sterically Hindered Phthalide Synthesis

The rhenium-catalyzed [4+1] annulation protocol using N-methylbenzamide and 2,4,6-trimethylbenzaldehyde [1] provides a direct synthetic route to sterically congested 3-aryl-phthalides. This compound can serve as a reference standard (NMR, MS, retention time) for laboratories developing novel phthalide synthesis methodologies or optimizing C–H activation protocols. Suppliers offering this compound with a Certificate of Analysis including 13C NMR and HRMS data are preferred for reference standard use.

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